molecular formula C10H5Cl7 B13844418 Heptachlor 10 microg/mL in Cyclohexane

Heptachlor 10 microg/mL in Cyclohexane

Cat. No.: B13844418
M. Wt: 373.3 g/mol
InChI Key: FRCCEHPWNOQAEU-ACYKITACSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptachlor is synthesized from hexachlorocyclopentadiene and cyclopentadiene through a Diels-Alder reaction. The reaction involves the following steps:

    Formation of Hexachlorocyclopentadiene: Chlorination of cyclopentadiene to form hexachlorocyclopentadiene.

    Diels-Alder Reaction: Hexachlorocyclopentadiene reacts with cyclopentadiene to form heptachlor.

Industrial Production Methods: Industrial production of heptachlor involves large-scale chlorination and Diels-Alder reactions under controlled conditions. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: Heptachlor undergoes oxidation to form heptachlor epoxide, a more toxic and persistent metabolite.

    Reduction: Reduction reactions of heptachlor are less common but can occur under specific conditions.

    Substitution: Heptachlor can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions can react with heptachlor in basic conditions.

Major Products:

Scientific Research Applications

Heptachlor has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organochlorine pesticides in environmental samples.

    Biology: Studied for its effects on various biological systems, including its role as an endocrine disruptor.

    Medicine: Research on its potential carcinogenic effects and its impact on human health.

    Industry: Used in the formulation of insecticides and for pest control in agriculture

Mechanism of Action

Heptachlor exerts its effects primarily through its action on the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA, an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect. In mammals, heptachlor can also affect the nervous system and has been shown to induce oxidative stress and disrupt endocrine function .

Comparison with Similar Compounds

    Chlordane: Another organochlorine pesticide with similar structure and uses.

    Aldrin: A related compound used as an insecticide.

    Dieldrin: A metabolite of aldrin with similar properties.

Comparison: Heptachlor is unique in its high persistence and bioaccumulation potential. Compared to chlordane, heptachlor is more toxic and has a higher tendency to form epoxides. Aldrin and dieldrin are also persistent organic pollutants but differ in their specific uses and environmental behavior .

Properties

Molecular Formula

C10H5Cl7

Molecular Weight

373.3 g/mol

IUPAC Name

(1S,7R)-1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H/t3?,4?,5?,8-,9+/m0/s1

InChI Key

FRCCEHPWNOQAEU-ACYKITACSA-N

Isomeric SMILES

C1=CC(C2C1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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